molecular formula C6H10N2O2 B12854499 N-Ethyl-4,5-dihydrooxazole-2-carboxamide

N-Ethyl-4,5-dihydrooxazole-2-carboxamide

Cat. No.: B12854499
M. Wt: 142.16 g/mol
InChI Key: CCTZARLCRBWNTA-UHFFFAOYSA-N
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Description

N-Ethyl-4,5-dihydrooxazole-2-carboxamide (CAS 79493-60-0) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C 6 H 10 N 2 O 2 and a molecular weight of 142.16 g/mol, features a 4,5-dihydrooxazole (oxazoline) core substituted with a carboxamide group on the carbon at position 2 and an ethyl group on the amide nitrogen . As a building block in medicinal chemistry, the 4,5-dihydrooxazole scaffold is of significant interest. Research into analogous compounds highlights the potential of this structural class in the development of bioactive molecules. For instance, related 4,5-dihydro-1,2-oxazole-5-carboxamide derivatives have been investigated as selective protease-activated receptor-2 (PAR-2) inhibitors, demonstrating potent anti-inflammatory activity in preclinical models and presenting a potential pathway for novel antirheumatic drug development . Furthermore, structural analogs based on fused triazoloquinoxaline cores, designed through scaffold manipulation strategies, have shown pronounced anti-inflammatory effects by inhibiting LPS-induced NO release and downregulating the MAPK signaling pathway in macrophages . These studies underscore the research value of this chemotype for exploring new therapeutic agents targeting inflammation and immune-mediated diseases. Researchers utilize this compound for the synthesis and exploration of new chemical entities, particularly in the construction of heterocyclic systems and for probing structure-activity relationships (SAR). Its defined structure, confirmed by standard analytical techniques including 1 H NMR, 13 C NMR, and high-resolution mass spectrometry (HRMS), ensures reliability and reproducibility in experimental settings . This product is intended for chemical research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

N-ethyl-4,5-dihydro-1,3-oxazole-2-carboxamide

InChI

InChI=1S/C6H10N2O2/c1-2-7-5(9)6-8-3-4-10-6/h2-4H2,1H3,(H,7,9)

InChI Key

CCTZARLCRBWNTA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4,5-dihydrooxazole-2-carboxamide typically involves the reaction of ethylamine with 4,5-dihydrooxazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethylamine, 4,5-dihydrooxazole-2-carboxylic acid, and a suitable solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4,5-dihydrooxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

Antimicrobial Properties

N-Ethyl-4,5-dihydrooxazole-2-carboxamide has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound exhibit effectiveness comparable to established antibiotics. For instance, a study reported that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Escherichia coli and other pathogens, indicating strong antibacterial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of studies highlighted its ability to inhibit cell proliferation in several cancer cell lines, including lung and colon cancers. Specific derivatives were found to have IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL against A549 lung carcinoma and C6 glioma cells, showcasing its potential as an anticancer agent .

Insecticidal Applications

This compound derivatives have been synthesized for their insecticidal properties. Notably, compounds containing this moiety exhibited high insecticidal activity against pests such as Helicoverpa armigera (cotton bollworm) and Plutella xylostella (diamondback moth). The bioassays indicated stomach activities of up to 60% at concentrations of 5 mg/kg, demonstrating their potential use as environmentally friendly insecticides .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have focused on optimizing the pharmacological properties of this compound derivatives. These investigations reveal that modifications at specific positions on the oxazole ring can enhance biological activity while improving metabolic stability in vivo .

Pharmacokinetic Properties

The pharmacokinetic profiles of selected derivatives have been assessed in animal models, showing promising results regarding absorption and metabolism. For instance, certain compounds displayed favorable half-lives and minimal inhibitory effects on liver enzymes, suggesting a lower risk of drug-drug interactions .

Case Studies

Study ReferenceApplicationFindings
AntimicrobialEffective against E. coli, MIC = 0.9 µg/mL
AnticancerIC50 = 5.9 µg/mL against A549 cells
Insecticidal60% activity against cotton bollworm at 5 mg/kg
PharmacokineticsFavorable metabolic stability in vivo

Mechanism of Action

The mechanism by which N-Ethyl-4,5-dihydrooxazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)

DACA is an antitumor agent with a carboxamide-linked acridine core. Key differences and similarities include:

  • Metabolism: DACA undergoes rapid hepatic metabolism, forming N-oxide derivatives and other metabolites in both rats and humans.
  • Biodistribution : DACA shows transient retention in organs like the lung and brain, with rapid excretion. The dihydrooxazole derivative’s smaller size and polarity may enhance renal clearance, but this remains speculative without direct data .
Table 1: Key Properties of DACA vs. N-Ethyl-4,5-dihydrooxazole-2-carboxamide
Property DACA This compound
Core Structure Acridine-carboxamide Dihydrooxazole-carboxamide
Aromaticity Yes (acridine) Partial (4,5-dihydrooxazole)
Metabolism Rapid N-oxidation and hepatic clearance Unknown
Bioavailability Moderate (tissue-specific retention) Likely higher due to smaller size
Applications Antitumor research Research chemical (unspecified)

N-Ethyl-4-benzenesulfonamide

This compound, detected in environmental samples from the Wauconda Landfill, shares an N-ethyl substitution but differs in its sulfonamide group versus the carboxamide in the target compound:

  • Acidity and Solubility : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15–20), making them more water-soluble at physiological pH. This could influence environmental persistence, as seen in landfill monitoring .
  • Stability : The sulfonamide group is resistant to hydrolysis compared to carboxamides, which may undergo enzymatic cleavage. This suggests this compound could be more biodegradable in environmental settings .

Dinuclear Ruthenium Complex Ligands (e.g., ebipcH2)

The ligand ebipcH2 (N-ethyl-4,7-bis(phenanthroline-imidazolyl)carbazole) shares an N-ethyl carbazole backbone but is far more complex:

  • pH Sensitivity : EbipcH2 exhibits pH-dependent emission due to deprotonation, with a 100-fold on-off ratio between pH 8–10. The simpler dihydrooxazole-carboxamide structure lacks conjugated π-systems for such luminescence, limiting its utility in optical applications .
  • DNA Interaction: Ruthenium complexes with ebipcH2 bind DNA via groove-binding or intercalation, depending on temperature.

Research Implications and Gaps

  • Metabolic Studies : While DACA’s metabolism is well-documented, this compound requires profiling to assess stability and metabolite toxicity.
  • Environmental Impact : Comparisons with N-ethyl sulfonamides highlight the need for biodegradability studies, given its carboxamide group’s susceptibility to hydrolysis .

Q & A

Q. What synthetic methodologies are recommended for preparing N-Ethyl-4,5-dihydrooxazole-2-carboxamide?

  • Methodological Answer : A two-step approach is commonly employed:

Condensation : React ethyl isocyanate with 4,5-dihydrooxazole precursors in acetonitrile under reflux (1–3 minutes) to form intermediates.

Cyclization : Treat intermediates with iodine and triethylamine in DMF to induce cyclization, yielding the target compound. This method minimizes side reactions and ensures high purity .
For derivatives, unexpected rearrangements (e.g., allyl group migration) may occur during synthesis, necessitating controlled reaction conditions and monitoring via TLC .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Confirm proton and carbon environments, especially distinguishing oxazole ring protons (δ 4.2–5.1 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .
  • X-ray Crystallography : Resolve crystal packing and stereochemical details, as demonstrated for structurally related dihydrooxazole derivatives .
  • HRMS : Validate molecular mass and fragmentation patterns to rule out impurities .

Q. What key physicochemical parameters influence its stability and reactivity?

  • Methodological Answer : Critical parameters include:
  • LogP (2.06) : Predicts lipid solubility and membrane permeability using computational tools like PubChem’s algorithms .
  • Polar Surface Area (70.25 Ų) : Indicates hydrogen-bonding potential, affecting solubility and crystallization behavior .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for carboxamides) .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., pressure-dependent reactivity) be resolved?

  • Methodological Answer : Address discrepancies by:
  • Cross-Validation : Replicate experiments under overlapping temperature/pressure ranges (e.g., 30–70 bar for uptake studies) to identify systematic errors .
  • Statistical Modeling : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity, catalyst loading) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation under varying pressures .

Q. What computational strategies predict collision cross-sections or reaction pathways?

  • Methodological Answer : Leverage databases and quantum mechanics/molecular mechanics (QM/MM) models:
  • Collision Cross-Sections : Utilize tools like PISTACHIO and REAXYS to predict ion mobility profiles, validated against experimental mass spectrometry data .
  • Reaction Mechanisms : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for cyclization or rearrangement steps .

Q. How do substituents on the oxazole ring alter biological or catalytic activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Electron-Withdrawing Groups (EWGs) : Introduce halogens or nitro groups to enhance electrophilicity, tested via antimicrobial assays .
  • Steric Effects : Compare activity of N-ethyl vs. N-allyl derivatives using kinetic resolution experiments .
  • Biological Screening : Evaluate cytotoxicity (e.g., MTT assays) and enzyme inhibition (e.g., COX-2) to correlate substituent effects with activity .

Data Presentation

Parameter Value/Technique Reference
Synthetic Yield 65–78% (optimized conditions)
1H NMR (δ, ppm) 1.2 (t, CH3), 4.1 (m, oxazole)
LogP 2.06 (PubChem prediction)
Thermal Decomposition 215°C (DSC)

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